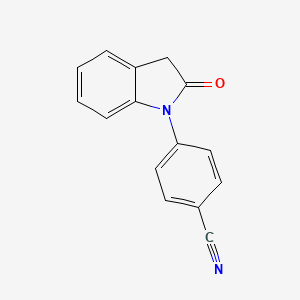

4-(2-Oxoindolin-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4-(2-oxo-3H-indol-1-yl)benzonitrile |

InChI |

InChI=1S/C15H10N2O/c16-10-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)9-15(17)18/h1-8H,9H2 |

InChI Key |

PAXNBXMWTXSDBK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Contextualization Within Indolinone and Benzonitrile Chemistry

The indolinone core, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with a carbonyl group, is a prominent scaffold in a multitude of biologically active compounds. ontosight.ainih.gov Its rigid framework provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of its pharmacological profile. ontosight.ai Indolinone derivatives have been extensively explored and have shown a wide range of activities, including as kinase inhibitors for cancer therapy. ontosight.aieurekaselect.com

Similarly, the benzonitrile (B105546) moiety, an aromatic ring bearing a nitrile (-C≡N) group, is a key functional group in numerous pharmaceuticals. ontosight.ai The nitrile group is a bioisostere for other functional groups like carbonyls and halogens and can participate in critical interactions with biological targets through hydrogen bonding and polar interactions. researchgate.net Its inclusion in a molecule can modulate physicochemical properties, enhance metabolic stability, and improve bioavailability. researchgate.netnih.gov Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a diverse array of medical conditions. nih.gov

The combination of these two powerful pharmacophores in 4-(2-Oxoindolin-1-yl)benzonitrile creates a molecule with a distinct chemical architecture and a compelling potential for novel biological activity.

Rationale for Advanced Investigation of 4 2 Oxoindolin 1 Yl Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections for 4-(2-Oxoindolin-1-yl)benzonitrile

A retrosynthetic analysis of the target molecule, 4-(2-Oxoindolin-1-yl)benzonitrile, logically points to a primary disconnection at the N-aryl bond. This strategic cut severs the connection between the nitrogen atom of the oxoindoline ring and the C4 position of the benzonitrile ring. This approach simplifies the complex target into two more readily available or synthetically accessible precursors: oxoindoline (also known as 2-indolinone) and a 4-halobenzonitrile derivative, such as 4-fluorobenzonitrile (B33359) or 4-bromobenzonitrile (B114466). This disconnection strategy is advantageous as it leverages the well-established and versatile chemistry of N-arylation cross-coupling reactions.

Established Synthetic Routes to 4-(2-Oxoindolin-1-yl)benzonitrile

The most direct and established routes for synthesizing 4-(2-Oxoindolin-1-yl)benzonitrile involve the N-arylation of oxoindoline. This is typically achieved through transition metal-catalyzed cross-coupling reactions, with the Ullmann condensation and Buchwald-Hartwig amination being the most prominent methods.

While the core transformation can be a single coupling step, it is technically part of a multi-step sequence if the precursors themselves require synthesis. However, given that oxoindoline and various 4-halobenzonitriles are commercially available, the synthesis is effectively a one-step process from these key intermediates.

Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming C-N bonds. operachem.comorganic-chemistry.org In a typical procedure, oxoindoline is reacted with a 4-halobenzonitrile (often 4-bromobenzonitrile or 4-iodobenzonitrile) in the presence of a copper catalyst, a base, and a high-boiling point solvent. The reactivity of the aryl halide follows the order I > Br > Cl. mdpi.com Traditional Ullmann conditions often require harsh conditions, including high temperatures (over 150 °C) and stoichiometric amounts of copper. organic-chemistry.org Modern modifications, however, utilize ligands such as diamines or amino acids to facilitate the reaction under milder conditions with catalytic amounts of copper. operachem.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a more common and versatile alternative to the Ullmann condensation due to its generally higher yields, broader substrate scope, and milder reaction conditions. nih.govbeilstein-journals.org The reaction involves coupling oxoindoline with a 4-halobenzonitrile in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) in an inert solvent like toluene (B28343) or dioxane. beilstein-journals.org

Table 1: Comparison of Typical Conditions for N-Arylation of Oxoindoline

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., CuI, CuO, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Often none, or L-proline, ethylenediamine | Phosphine-based (e.g., XPhos, BINAP) |

| Aryl Halide | Ar-I, Ar-Br | Ar-Cl, Ar-Br, Ar-I, Ar-OTf |

| Base | K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | DMF, DMSO, Pyridine | Toluene, Dioxane, THF |

| Temperature | High (100-200 °C) | Mild to moderate (RT - 110 °C) |

Atom economy is a key principle of green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing 4-(2-Oxoindolin-1-yl)benzonitrile via cross-coupling reactions, the atom economy is primarily influenced by the stoichiometric reagents used, particularly the base and the formation of salt byproducts.

For a Buchwald-Hartwig reaction between oxoindoline (C₈H₇NO) and 4-bromobenzonitrile (C₇H₄BrN) using sodium tert-butoxide (NaOt-Bu) as the base, the stoichiometric equation is:

C₈H₇NO + C₇H₄BrN + NaOt-Bu → C₁₅H₁₀N₂O + NaBr + HOt-Bu

Novel and Green Chemistry Approaches in 4-(2-Oxoindolin-1-yl)benzonitrile Synthesis

Recent advancements in organic synthesis focus on developing more sustainable and efficient methodologies. These include the use of advanced catalytic systems and innovative process technologies like flow chemistry.

Research in catalytic C-N bond formation continues to evolve, aiming to reduce costs and environmental impact. For the synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile, this involves moving beyond classical palladium catalysis.

Ligand-Free and Heterogeneous Catalysis: To simplify purification and reduce costs, ligand-free catalytic systems are being explored. Furthermore, immobilizing the catalyst on a solid support (heterogeneous catalysis) offers significant advantages, including easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling. For instance, copper oxide nanoparticles (CuO-NPs) have been used as an efficient and recyclable catalyst for Ullmann-type C-O and C-N coupling reactions. mdpi.com A similar strategy could be adapted for the target molecule's synthesis.

Abundant Metal Catalysis: While palladium is highly effective, it is also expensive and has low natural abundance. Consequently, there is a strong drive to develop catalytic systems based on more earth-abundant and less toxic metals. Nickel, for example, has emerged as a powerful catalyst for Buchwald-Hartwig-type aminations, capable of coupling a wide range of aryl halides with amines. nih.gov A nickel-catalyzed approach could provide a more cost-effective and sustainable route to 4-(2-Oxoindolin-1-yl)benzonitrile.

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. In a flow synthesis, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

A hypothetical flow process for the synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile could be designed as follows:

Solutions of oxoindoline with a base and 4-halobenzonitrile are prepared.

These solutions are pumped and mixed at a T-junction before entering a heated reactor coil to ensure efficient heat transfer and precise temperature control.

Alternatively, the reactor could be a packed-bed column containing an immobilized palladium or copper catalyst (a packed-bed reactor). This setup facilitates continuous reaction and easy separation of the product from the catalyst, which remains in the reactor for subsequent runs.

The output stream containing the product can then be directed to an in-line purification module, potentially involving liquid-liquid extraction or crystallization.

This approach offers enhanced safety (small reaction volumes), improved consistency, higher yields, and the potential for automation and scalability.

Optimization of Reaction Conditions and Yield for 4-(2-Oxoindolin-1-yl)benzonitrile Production

The efficient synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile is paramount for its availability for research and development. The production of this compound, commonly achieved via a copper-catalyzed N-arylation of oxindole (B195798) with a 4-halobenzonitrile, is highly sensitive to various reaction parameters. Optimization of these conditions is crucial for maximizing product yield and purity while minimizing reaction times and the formation of byproducts. The key areas for optimization revolve around the solvent system, reagent stoichiometry, and the physical parameters of temperature and pressure.

Solvent Effects and Reagent Stoichiometry

The choice of solvent plays a critical role in the outcome of copper-catalyzed cross-coupling reactions like the Ullmann condensation. The solvent's ability to dissolve reactants and the catalytic species, as well as its polarity, can significantly influence reaction kinetics and equilibrium. For the N-arylation of lactams such as oxindole, polar aprotic solvents are generally preferred due to their ability to support the formation and stabilization of the copper-oxindolate intermediate.

While specific optimization data for the synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile is not extensively detailed in publicly available literature, trends from analogous N-arylation of oxindoles and other nitrogen-containing heterocycles provide valuable insights. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane are frequently employed. researchgate.net It has been observed in similar Ullmann-type reactions that polar solvents can lead to significantly higher yields compared to nonpolar alternatives. researchgate.net

The stoichiometry of the reagents, including the base and any ancillary ligands, is another critical factor. A base is necessary to deprotonate the N-H bond of the oxindole, generating the nucleophilic species. Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with the latter often providing enhanced reactivity due to its higher solubility and the increased nucleophilicity of the resulting anion. arxiv.org

Ligands are often added to the copper catalyst to enhance its solubility, stability, and catalytic turnover. For the N-arylation of amides and related compounds, diamine ligands such as N,N'-dimethylethylenediamine (DMEDA) have proven to be particularly effective. researchgate.net The optimization of the ratio of the copper source to the ligand is a crucial step in developing an efficient catalytic system.

The following interactive table illustrates the potential impact of solvent and base selection on the yield of a model Ullmann coupling for the synthesis of an N-aryl oxindole, reflecting general trends reported in the literature.

Table 1: Illustrative Optimization of Solvent and Base for the N-Arylation of Oxindole

| Entry | Solvent | Base (2.0 equiv) | Yield (%) |

| 1 | Toluene | K₂CO₃ | 42 |

| 2 | Dioxane | K₂CO₃ | 65 |

| 3 | DMF | K₂CO₃ | 81 |

| 4 | DMSO | K₂CO₃ | 88 |

| 5 | DMSO | Cs₂CO₃ | 92 |

Note: This data is representative of typical trends observed in copper-catalyzed N-arylation reactions and is for illustrative purposes.

Temperature and Pressure Optimization

Temperature is a key parameter that directly influences the rate of the Ullmann condensation. Historically, these reactions often necessitated high temperatures, sometimes in excess of 180-200 °C. semanticscholar.org However, the advent of more sophisticated catalyst systems, particularly those employing ligands, has enabled many N-arylation reactions to proceed at significantly lower temperatures, which helps to suppress the formation of undesired side products.

The optimal temperature for the synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile would be determined through systematic experimentation, typically screening a range from 90 °C to 140 °C. For many copper-catalyzed N-arylations of heterocycles, a temperature in the range of 110-130 °C is often found to provide a good balance between reaction rate and product stability.

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, often leading to dramatic reductions in reaction times and, in some cases, improved yields. The rapid and efficient heating provided by microwave irradiation can be particularly advantageous for reactions like the Ullmann coupling.

Standard Ullmann-type reactions are typically conducted at or near atmospheric pressure, and as such, pressure is not usually a parameter that requires extensive optimization. If a low-boiling solvent is used at a temperature exceeding its boiling point, the reaction would be conducted in a sealed vessel to maintain the necessary conditions.

The interactive table below provides an illustrative example of how temperature can be optimized for the synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile, including a comparison with microwave heating, based on general findings in the field.

Table 2: Illustrative Temperature Optimization for the Synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile

| Entry | Heat Source | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Oil Bath | 90 | 24 | 55 |

| 2 | Oil Bath | 110 | 18 | 78 |

| 3 | Oil Bath | 130 | 12 | 91 |

| 4 | Oil Bath | 150 | 12 | 85 (decomposition observed) |

| 5 | Microwave | 130 | 0.5 | 94 |

Note: This data is representative of typical trends observed in copper-catalyzed N-arylation reactions and is for illustrative purposes.

Advanced Spectroscopic and Structural Characterization of 4 2 Oxoindolin 1 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of molecular structure in solution. For 4-(2-Oxoindolin-1-yl)benzonitrile, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its covalent framework and spatial arrangement.

While specific experimental spectra for 4-(2-Oxoindolin-1-yl)benzonitrile are not widely published, the expected chemical shifts for its proton (¹H) and carbon-¹³ (¹³C) nuclei can be reliably predicted based on extensive data for substituted oxindoles and benzonitriles. The N-1 atom of the oxindole (B195798) ring, being directly attached to the electron-withdrawing cyanophenyl group, significantly influences the chemical shifts of the aromatic protons on both rings.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The expected ¹H and ¹³C NMR chemical shifts for 4-(2-Oxoindolin-1-yl)benzonitrile in a standard deuterated solvent like CDCl₃ are presented below. These predictions are derived from known substituent effects on the oxindole and benzonitrile (B105546) ring systems.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | ~7.30-7.40 | - |

| H-5 | ~7.10-7.20 | - |

| H-6 | ~7.00-7.10 | - |

| H-7 | ~7.60-7.70 | - |

| H-2' | ~7.70-7.80 | - |

| H-3' | ~7.80-7.90 | - |

| H-5' | ~7.80-7.90 | - |

| H-6' | ~7.70-7.80 | - |

| CH₂ (C3) | ~3.60-3.70 | ~36 |

| C-2 (C=O) | - | ~175 |

| C-3a | - | ~128 |

| C-4 | - | ~125 |

| C-5 | - | ~123 |

| C-6 | - | ~130 |

| C-7 | - | ~110 |

| C-7a | - | ~143 |

| C-1' | - | ~142 |

| C-2' | - | ~127 |

| C-3' | - | ~133 |

| C-4' (C-CN) | - | ~112 |

| C-5' | - | ~133 |

| C-6' | - | ~127 |

| CN | - | ~118 |

To unambiguously assign the predicted proton and carbon signals and to understand the through-bond and through-space correlations, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the oxindole moiety, correlations would be expected between H-4, H-5, H-6, and H-7, confirming their positions on the aromatic ring. Similarly, on the benzonitrile ring, couplings between H-2' and H-3' (and H-5' and H-6') would be observed. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic and methylene (B1212753) carbons based on the already assigned proton shifts. For example, the methylene protons at approximately 3.65 ppm would show a cross-peak with the C-3 carbon at around 36 ppm. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. sdsu.edu Key HMBC correlations would include the methylene protons (H-3) to the carbonyl carbon (C-2) and the quaternary carbon C-3a, as well as to the carbons of the benzonitrile ring (C-1' and C-2'/C-6'). Protons on the benzonitrile ring (H-2'/H-6') would show correlations to the nitrile carbon (CN).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide insights into the through-space proximity of protons, which is vital for conformational analysis. A key expected correlation would be between the oxindole H-7 proton and the benzonitrile H-2'/H-6' protons, which would indicate restricted rotation around the N-C(1') bond and provide information on the relative orientation of the two ring systems.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can reveal details about the structure and packing in the crystalline state. For 4-(2-Oxoindolin-1-yl)benzonitrile, ¹³C and ¹⁵N ssNMR would be particularly informative.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS): This technique would provide high-resolution ¹³C spectra in the solid state. Differences in chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as π-π stacking between the aromatic rings. Polymorphism, or the existence of different crystal forms, could also be identified by distinct sets of resonances.

¹⁵N CP/MAS: Given the presence of two nitrogen atoms, ¹⁵N ssNMR would be a powerful probe of the local environment. The chemical shifts of the oxindole nitrogen and the nitrile nitrogen would be sensitive to their involvement in any intermolecular interactions, such as hydrogen bonding or other packing effects.

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for deducing its structure based on its fragmentation patterns.

Under electron ionization (EI), the molecular ion of 4-(2-Oxoindolin-1-yl)benzonitrile would be formed, followed by fragmentation through various pathways. The analysis of these fragments helps to confirm the presence of key structural motifs. chemguide.co.uk

Plausible Fragmentation Pathways:

A likely fragmentation pathway for 4-(2-Oxoindolin-1-yl)benzonitrile would involve initial cleavages around the stable oxindole and benzonitrile cores.

Loss of CO: A characteristic fragmentation of the oxindole ring is the loss of a carbon monoxide molecule (28 Da) from the molecular ion to form a stable radical cation.

Cleavage of the N-C(aryl) bond: The bond between the oxindole nitrogen and the benzonitrile ring could cleave, leading to the formation of ions corresponding to the 2-oxoindolyl radical (m/z 132) or the 4-cyanophenyl cation (m/z 102).

Fragmentation of the Benzonitrile Moiety: The benzonitrile fragment could further lose a cyanide radical (CN) to give a C₆H₄⁺ ion (m/z 76). rsc.org

Proposed Fragmentation Table:

| m/z | Proposed Fragment | Notes |

| 248 | [M]⁺˙ (C₁₅H₁₀N₂O) | Molecular Ion |

| 220 | [M - CO]⁺˙ | Loss of carbon monoxide from the oxindole ring |

| 132 | [C₈H₆NO]⁺ | Cleavage of the N-C(aryl) bond, 2-oxoindolyl cation |

| 102 | [C₇H₄N]⁺ | Cleavage of the N-C(aryl) bond, 4-cyanophenyl cation |

| 76 | [C₆H₄]⁺ | Loss of CN from the benzonitrile fragment |

The synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile, likely through a copper- or palladium-catalyzed N-arylation of 2-oxoindoline with 4-halobenzonitrile, could be monitored in real-time using techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry or by coupling the reaction vessel to an electrospray ionization (ESI) source. rsc.org This would allow for the continuous tracking of the consumption of reactants and the formation of the product and any intermediates or byproducts. Such a setup is invaluable for reaction optimization, enabling rapid adjustments of parameters like temperature, catalyst loading, and reaction time to maximize yield and minimize impurities. The application of online mass spectrometry has been demonstrated for the rapid optimization of various organic reactions in automated flow reactors. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes.

Key Vibrational Frequencies:

The IR and Raman spectra of 4-(2-Oxoindolin-1-yl)benzonitrile would be dominated by the characteristic vibrations of its functional groups.

C=O Stretch: A strong, sharp absorption in the IR spectrum is expected in the range of 1710-1730 cm⁻¹ for the amide carbonyl group of the oxindole ring. nih.gov

C≡N Stretch: The nitrile group will exhibit a characteristic absorption in the IR spectrum, typically in the region of 2220-2240 cm⁻¹. This band is often of medium intensity. researchgate.net

C-N Stretch: The stretching vibration of the N-C(aryl) bond would likely appear in the 1300-1350 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The aromatic rings will show multiple bands in the regions of 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C ring stretching). researchgate.net

Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Vibrational Frequency Data Table:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Amide (Oxindole) | C=O Stretch | 1710-1730 | Medium |

| Nitrile | C≡N Stretch | 2220-2240 | Strong |

| Aromatic Rings | C=C Stretch | 1450-1600 | Strong |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |

| N-C(aryl) | C-N Stretch | 1300-1350 | Medium |

Detailed Band Assignment and Structural Implications

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, offers profound insight into the molecular structure of 4-(2-Oxoindolin-1-yl)benzonitrile by identifying its characteristic vibrational modes. The spectrum is expected to be a composite of the vibrations from the oxoindoline and benzonitrile units.

The most prominent and structurally informative bands would include the C=O stretching vibration of the lactam ring in the oxoindoline moiety and the C≡N stretching of the nitrile group. The position of the amide C=O stretch is particularly sensitive to its electronic environment and intermolecular interactions. In the solid state, its frequency would be indicative of the types of weak interactions present, such as C-H···O hydrogen bonds. The C≡N stretching frequency is a sharp, intense band characteristic of nitriles. sphinxsai.com

The aromatic rings of both the oxoindoline and benzonitrile parts will give rise to a series of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching modes within the rings are expected in the 1450-1600 cm⁻¹ region. sphinxsai.com The connection of the benzonitrile group to the nitrogen of the oxoindoline ring creates a tertiary amine linkage, whose C-N stretching vibrations can be identified in the fingerprint region.

A predictive assignment of the principal vibrational bands for 4-(2-Oxoindolin-1-yl)benzonitrile is presented in Table 1.

Table 1: Predicted Vibrational Band Assignments for 4-(2-Oxoindolin-1-yl)benzonitrile

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Implication |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Presence of benzene (B151609) rings. |

| ~2230-2220 | Strong, Sharp | C≡N Stretch | Confirms the presence of the nitrile group. |

| ~1720-1700 | Strong | C=O Stretch (Lactam) | Indicates the oxoindoline carbonyl group. Frequency can hint at the degree of intermolecular interactions. |

| ~1610-1580 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the benzene rings. |

| ~1490-1450 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene rings. |

| ~1370-1350 | Medium | C-N Stretch | Vibration of the bond between the benzonitrile ring and the oxoindoline nitrogen. |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

The electronic absorption spectrum of 4-(2-Oxoindolin-1-yl)benzonitrile in the ultraviolet-visible (UV-Vis) range is predicted to arise from π-π* and n-π* electronic transitions within its chromophoric systems: the oxoindoline core and the benzonitrile moiety. libretexts.org The oxindole chromophore itself typically shows absorption maxima around 250 nm and 290 nm. nist.govresearchgate.net The benzonitrile group also absorbs in the UV region.

The linkage of the electron-donating oxoindoline nitrogen to the benzonitrile ring, which contains the electron-withdrawing cyano group, forms a donor-π-acceptor (D-π-A) system. This conjugation is expected to result in an intramolecular charge transfer (ICT) band at a longer wavelength (a bathochromic or red shift) compared to the individual chromophores. goettingen-research-online.de This ICT transition would involve the promotion of an electron from the highest occupied molecular orbital (HOMO), likely localized on the electron-rich oxoindoline part, to the lowest unoccupied molecular orbital (LUMO), expected to be centered on the electron-deficient benzonitrile part.

Upon excitation, particularly into the ICT band, the molecule may exhibit fluorescence. The emission properties would be highly dependent on the nature of the excited state and its relaxation pathways. For some donor-acceptor benzonitriles, a phenomenon known as dual fluorescence is observed, stemming from a locally excited (LE) state and a more charge-separated ICT state. goettingen-research-online.de

Table 2: Predicted Electronic Absorption and Emission Properties

| Solvent | Predicted λ_abs (nm) | Predicted λ_em (nm) | Transition Assignment |

|---|---|---|---|

| Hexane | ~255, ~290, ~320 | ~380 | π-π* (Oxoindoline), π-π* (Benzonitrile), ICT |

The electronic transitions of 4-(2-Oxoindolin-1-yl)benzonitrile are expected to show sensitivity to the polarity of the solvent, a phenomenon known as solvatochromism. The π-π* transitions of the individual aromatic systems would likely exhibit minor shifts.

However, the predicted intramolecular charge transfer (ICT) band would be significantly affected. In the ground state, the molecule is less polar than in the charge-separated excited state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a reduction in the energy gap for the transition, resulting in a pronounced bathochromic (red) shift of the absorption maximum. aps.org Similarly, the fluorescence emission from the ICT state would also show a significant red shift in more polar solvents as the polar solvent molecules reorient to stabilize the charge-separated excited state before emission occurs.

X-ray Crystallography and Single-Crystal Structure Determination of 4-(2-Oxoindolin-1-yl)benzonitrile

While no experimental crystal structure has been reported, a predictive analysis of the solid-state structure can be made based on related compounds. nih.govmdpi.com Single-crystal X-ray diffraction would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.

The crystal packing of 4-(2-Oxoindolin-1-yl)benzonitrile would be governed by a combination of weak intermolecular forces. Since the N-H proton of the parent oxindole is replaced by the cyanophenyl group, classical N-H···O hydrogen bonding, which often leads to centrosymmetric dimers in oxindole crystals, is not possible. nih.gov

Instead, the packing is likely to be dominated by:

π-π Stacking: The planar aromatic rings of both the oxoindoline and benzonitrile moieties are expected to engage in π-π stacking interactions, which would be a major stabilizing force in the crystal lattice. nih.gov

Weak Hydrogen Bonds: C-H···O and C-H···N interactions are highly probable, where aromatic C-H or methylene C-H groups act as donors to the lactam oxygen or the nitrile nitrogen as acceptors. nih.gov These interactions would link the molecules into a three-dimensional network.

Table 3: Hypothetical Crystallographic Data for 4-(2-Oxoindolin-1-yl)benzonitrile

| Parameter | Predicted Value |

|---|---|

| Chemical Formula | C₁₅H₁₀N₂O |

| Formula Weight | 234.26 |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules. The parent compound, oxindole, is known to exhibit polymorphism. nih.gov Given the flexible nature of the bond connecting the two ring systems and the variety of possible weak intermolecular interactions (π-stacking, C-H···O/N), it is highly probable that 4-(2-Oxoindolin-1-yl)benzonitrile could also form multiple polymorphs under different crystallization conditions (e.g., different solvents, temperatures, or rates of cooling).

Each polymorph would have a unique crystal packing and, consequently, distinct physical properties, including melting point, solubility, and solid-state spectroscopic signatures. For instance, the C=O stretching frequency in the IR spectrum could differ between polymorphs due to variations in the C-H···O hydrogen bonding environment.

Chemical Reactivity and Derivatization Strategies of 4 2 Oxoindolin 1 Yl Benzonitrile

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile group, consisting of a cyano (-C≡N) substituent on a benzene (B151609) ring, is a versatile functional group that can undergo a variety of transformations. nih.gov Its reactivity is central to the derivatization of the parent molecule.

The cyano group of 4-(2-Oxoindolin-1-yl)benzonitrile can be converted into other key functional groups through hydrolysis and reduction.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. rsc.org Heating the compound under reflux with an aqueous acid, such as hydrochloric acid, would yield 4-(2-Oxoindolin-1-yl)benzoic acid. rsc.org Alternatively, alkaline hydrolysis with a base like sodium hydroxide, followed by acidic workup, achieves the same transformation. rsc.org This conversion is particularly useful for introducing a carboxylic acid handle for further derivatization, such as amide or ester formation. Some chemoselective methods allow for nitrile hydrolysis in the presence of other sensitive functional groups like esters. nih.gov

Reduction: The nitrile group is readily reducible to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). This reaction converts the benzonitrile moiety into a (4-(aminomethyl)phenyl) group, providing a nucleophilic site for further functionalization. While strong reducing agents like LiAlH₄ would also reduce the C2-carbonyl of the oxoindole, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally unreactive toward nitriles, allowing for selective transformations elsewhere in the molecule if needed. nih.gov

Table 1: Transformation Pathways for the Benzonitrile Moiety

| Reaction | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | HCl (aq), Heat | Carboxylic Acid |

| Alkaline Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | Carboxylic Acid |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. scielo.br This reactivity allows for the construction of diverse heterocyclic systems and other functional groups.

Formation of Tetrazoles: A significant reaction of nitriles is their [3+2] cycloaddition with azides to form tetrazoles. Reacting 4-(2-Oxoindolin-1-yl)benzonitrile with sodium azide (B81097) (NaN₃) and an ammonium (B1175870) salt (e.g., NH₄Cl) or a Lewis acid provides a pathway to synthesize 1-(4-(1H-tetrazol-5-yl)phenyl)indolin-2-one. Tetrazoles are important in medicinal chemistry as bioisosteres for carboxylic acids.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones. For instance, treatment with methylmagnesium bromide followed by aqueous workup would yield 1-(4-acetylphenyl)indolin-2-one.

Use as an Electrophilic Warhead: The nitrile group can act as an electrophilic "warhead" to form covalent bonds with nucleophilic residues in biological targets, such as the thiol group of cysteine. nih.gov This reaction typically results in the formation of a thioimidate adduct, which can be reversible or irreversible depending on the stability of the resulting complex. nih.gov

Reactivity of the Oxoindolinyl Moiety

The oxoindolinyl group contains a lactam (a cyclic amide) and an adjacent methylene (B1212753) group (at the C3 position), both of which are key sites for chemical reactions.

The C2-carbonyl group within the lactam ring exhibits reactivity characteristic of amides, which are generally less reactive than ketones.

Reduction: Strong reducing agents like LiAlH₄ can reduce the amide carbonyl to a methylene group (CH₂), which would transform the oxindole (B195798) ring into an indoline (B122111) ring. This reaction would likely occur concurrently with the reduction of the nitrile group.

Hydrolysis: The lactam amide bond can be cleaved under forcing hydrolytic conditions (strong acid or base with heating). mdpi.com This reaction opens the five-membered ring to yield an amino acid derivative, specifically 2-((4-cyanophenyl)amino)phenyl)acetic acid. This pathway is analogous to the hydrolysis of β-lactam antibiotics. nih.govnih.gov

The C3 position of the oxindole ring is flanked by the aromatic ring and the carbonyl group, making the C3 protons acidic and the position nucleophilic upon deprotonation. This site is a major hub for derivatization.

Alkylation and Arylation: In the presence of a suitable base (e.g., NaH, K₂CO₃), the C3 position can be deprotonated to form an enolate, which can then be alkylated with alkyl halides or arylated via cross-coupling reactions. This allows for the introduction of substituents at the C3 position, creating mono- or disubstituted oxindoles.

Aldol and Knoevenagel Condensations: The C3-enolate can participate in aldol-type reactions with aldehydes and ketones to introduce a β-hydroxy carbonyl moiety. Subsequent dehydration can lead to C3-alkylidene oxindoles. A Knoevenagel condensation with an aldehyde, often catalyzed by a base like piperidine (B6355638) or pyrrolidine, directly yields the C3-substituted α,β-unsaturated product.

Table 2: Derivatization of the Oxoindolinyl Moiety

| Position | Reaction Type | Typical Reagents | Resulting Structure |

|---|---|---|---|

| C2-Carbonyl | Lactam Hydrolysis | Strong Acid or Base, Heat | Ring-opened amino acid |

| C3-Methylene | Alkylation | Base (e.g., NaH), Alkyl Halide | C3-alkylated oxindole |

| C3-Methylene | Aldol Condensation | Base, Aldehyde/Ketone | C3-(hydroxyalkyl) oxindole |

Electrophilic Aromatic Substitution on the Aromatic Rings

The molecule possesses two distinct aromatic rings that can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org The regiochemical outcome is dictated by the electronic nature of the existing substituents on each ring.

On the Oxoindolinyl Benzene Ring: This ring is part of the oxindole core. The amide nitrogen atom acts as an electron-donating group through resonance, directing electrophiles to the ortho and para positions relative to it (C7 and C5, respectively). Conversely, the acyl portion of the amide is electron-withdrawing. The net effect is that the ring is activated compared to benzene, and substitution is strongly favored at the C5 and C7 positions. The C5 position is generally the most reactive site due to less steric hindrance. For example, nitration would be expected to yield primarily 1-(4-cyanophenyl)-5-nitroindolin-2-one.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Directing Group(s) | Ring Activity | Predicted Position(s) of Substitution |

|---|---|---|---|

| Benzonitrile | -CN (meta-director), -N(CO)R (deactivating) | Highly Deactivated | C3' and C5' (relative to the N-attachment point) |

Regioselectivity and Stereoselectivity in Reactions Involving 4-(2-Oxoindolin-1-yl)benzonitrile

The chemical landscape of 4-(2-Oxoindolin-1-yl)benzonitrile is characterized by several reactive sites, making the control of regioselectivity and stereoselectivity a critical aspect of its functionalization. The primary sites for reaction include the C3 position of the oxindole ring, the aromatic rings of both the oxindole and the benzonitrile moieties, and the nitrile group itself.

The C3 position of the oxindole core is particularly susceptible to both electrophilic and nucleophilic attack, and its reactions can often be guided to achieve high levels of stereoselectivity. For instance, the development of asymmetric catalytic methods has enabled the stereoselective synthesis of C3-tetrasubstituted oxindoles. Copper-catalyzed asymmetric propargylation of 2-oxindole-3-carboxylate esters has been shown to produce a variety of chiral C3-tetrasubstituted oxindoles with excellent enantioselectivities. nih.gov This methodology could be extrapolated to derivatives of 4-(2-Oxoindolin-1-yl)benzonitrile, allowing for the introduction of a propargyl group at the C3 position with control over the newly formed stereocenter.

Furthermore, organocatalytic approaches have proven effective in the stereoselective synthesis of spirocyclic oxindoles. rsc.org Cascade reactions, such as the Michael/cyclization sequence of 3-aminooxindoles with enones, can lead to the formation of complex spiro[pyrrolidin-3,2′-oxindole] derivatives with high diastereo- and enantioselectivity. rsc.org These strategies highlight the potential to construct intricate three-dimensional architectures centered around the 4-(2-Oxoindolin-1-yl)benzonitrile core.

The aromatic rings of 4-(2-Oxoindolin-1-yl)benzonitrile offer opportunities for regioselective C-H functionalization. Directing group-assisted C-H activation is a powerful tool for controlling the position of new bond formation. nih.govrsc.orgnih.govrsc.orgresearchgate.net The amide group within the oxindole ring can direct metallation to the C7 position, while the nitrogen of a suitable directing group on the N-aryl substituent could direct functionalization to the ortho positions of the benzonitrile ring. The choice of catalyst and reaction conditions is paramount in achieving the desired regioselectivity. For example, rhodium-catalyzed C-H heteroarylation has been shown to be a versatile method for the functionalization of N-containing heterocycles. rsc.org

The nitrile group on the benzonitrile ring can also participate in chemical transformations. For example, 1,3-dipolar cycloaddition reactions with nitrile oxides can lead to the formation of oxadiazole heterocycles. While not directly demonstrated on 4-(2-Oxoindolin-1-yl)benzonitrile, the reaction of benzonitrile oxide with other dipolarophiles showcases the potential for this transformation. researchgate.net

Development of Novel Derivatives of 4-(2-Oxoindolin-1-yl)benzonitrile

The versatile reactivity of 4-(2-Oxoindolin-1-yl)benzonitrile paves the way for the synthesis of a diverse array of novel derivatives with tailored properties for specific research applications.

Synthesis of Substituted Analogs

The synthesis of substituted analogs of 4-(2-Oxoindolin-1-yl)benzonitrile can be achieved through various synthetic strategies. Modifications can be introduced at the oxindole core, the N-aryl substituent, or both.

One common approach to introduce diversity at the oxindole core is through the condensation of substituted isatins with 4-aminobenzonitrile. Isatins bearing substituents on the aromatic ring are readily available or can be synthesized, allowing for the preparation of a library of 4-(2-oxoindolin-1-yl)benzonitrile analogs with varying electronic and steric properties.

Further derivatization can be accomplished at the C3 position of the oxindole ring. For example, cyanomethylenation of 3-substituted oxindoles can be achieved under metal-free oxidative conditions, providing a route to introduce a cyanomethylene group. nih.gov This reaction proceeds via a radical mechanism and offers a straightforward method for creating quaternary carbon centers at the C3 position.

The synthesis of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides represents another strategy for derivatization, where a hydrazide moiety is attached to the oxindole nitrogen, followed by condensation with various aldehydes. nih.gov This approach allows for the introduction of a wide range of substituents at the periphery of the molecule.

Below is a table summarizing potential synthetic strategies for creating substituted analogs of 4-(2-Oxoindolin-1-yl)benzonitrile based on established oxindole chemistry.

| Reaction Type | Position of Functionalization | Reagents and Conditions | Potential Products | Reference |

| N-Arylation | N1 of Oxindole | Oxindole, 4-fluorobenzonitrile (B33359), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(2-Oxoindolin-1-yl)benzonitrile | General method |

| C3-Alkylation | C3 of Oxindole | 4-(2-Oxoindolin-1-yl)benzonitrile, Alkyl halide, Base (e.g., NaH) | 3-Alkyl-4-(2-oxoindolin-1-yl)benzonitrile derivatives | General method |

| C3-Cyanomethylenation | C3 of Oxindole | 3-Substituted N-(4-cyanophenyl)oxindole, Acetonitrile, t-BuOOt-Bu, 130 °C | 3-Cyanomethyl-3-substituted-4-(2-oxoindolin-1-yl)benzonitrile derivatives | nih.gov |

| Spirocyclization | C3 of Oxindole | N-(4-cyanophenyl)isatin, Homoallylic alcohol, Lewis acid (e.g., BF₃·OEt₂) | Spirocyclic oxindole derivatives | nih.gov |

Functionalization for Specific Research Applications

The development of novel derivatives of 4-(2-Oxoindolin-1-yl)benzonitrile is often driven by the desire to create molecules with specific biological activities. The oxindole core is a well-established pharmacophore, and its derivatives have been investigated as anticancer agents, kinase inhibitors, and anti-inflammatory agents.

For instance, the synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide (B165840) hydrazones has been explored for the development of selective inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. nih.gov This highlights the potential of incorporating zinc-binding functionalities into the 4-(2-Oxoindolin-1-yl)benzonitrile scaffold to target metalloenzymes.

The synthesis of 2-oxoindoline-based acetohydrazides has yielded compounds with notable cytotoxicity against various human cancer cell lines. nih.gov The introduction of different aryl groups through the acetohydrazide linker allows for the fine-tuning of the molecule's activity and selectivity.

The functionalization of the benzonitrile moiety can also be envisioned to modulate the properties of the molecule. For example, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing new avenues for derivatization and interaction with biological targets. While not directly reported for 4-(2-Oxoindolin-1-yl)benzonitrile, the synthesis of related compounds with modified benzonitrile moieties has been described in other contexts. brieflands.com

The table below provides examples of functionalization strategies and their potential applications in research, based on the known bioactivities of related oxindole derivatives.

| Functionalization Strategy | Target Application | Example of Derivative Class | Potential Biological Target | Reference |

| Introduction of Hydrazone Linker | Anticancer | (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | Procaspase-3 | nih.gov |

| Incorporation of Sulfonamide | Carbonic Anhydrase Inhibition | Isoindoline-1,3-dione-benzenesulfonamide hydrazones | Carbonic Anhydrase IX | nih.gov |

| Synthesis of Spirocyclic Structures | Anticancer, CNS disorders | Spiro[pyrrolidin-3,2′-oxindole] derivatives | Various | rsc.org |

| C3-Propargylation | General Synthetic Intermediate | 3-Propargyl-4-(2-oxoindolin-1-yl)benzonitrile derivatives | Click chemistry for further functionalization | nih.gov |

Mechanistic Investigations of Reactions Involving 4 2 Oxoindolin 1 Yl Benzonitrile

Elucidation of Reaction Pathways via Intermediate Isolation and Characterization

The direct isolation and characterization of reaction intermediates provide unequivocal evidence for a proposed reaction pathway. In the context of the synthesis of N-aryl oxindoles, such as 4-(2-Oxoindolin-1-yl)benzonitrile, which is often achieved through transition metal-catalyzed cross-coupling reactions, the intermediates are typically transient and present in low concentrations, making their isolation challenging.

However, studies on related N-arylation reactions have successfully employed techniques to trap and characterize key intermediates. For instance, in palladium-catalyzed aminations, the oxidative addition of an aryl halide to a Pd(0) complex is a fundamental step, leading to an arylpalladium(II) halide intermediate. Subsequent coordination of the oxindole (B195798) anion and reductive elimination furnishes the N-arylated product. While direct isolation of these intermediates for the specific synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile is not extensively documented in the literature, mechanistic work on analogous systems provides a strong inferential basis for the likely intermediates.

In some cases, the use of specifically designed substrates or reaction conditions can lead to the accumulation of an intermediate, allowing for its characterization by spectroscopic methods like NMR and X-ray crystallography. For example, the use of bulky phosphine (B1218219) ligands can stabilize the arylpalladium(II) complexes, facilitating their study.

A plausible, albeit not definitively proven for this specific molecule, reaction pathway for a palladium-catalyzed synthesis is depicted below:

Table 1: Postulated Intermediates in the Palladium-Catalyzed Synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile

| Step | Intermediate | Description |

| 1 | Oxidative Addition Complex | A Pd(II) species formed from the reaction of a Pd(0) catalyst with 4-bromobenzonitrile (B114466). |

| 2 | Amide Coordination Complex | The oxindole anion coordinates to the Pd(II) center. |

| 3 | Reductive Elimination Precursor | A complex poised for the formation of the C-N bond. |

The characterization of such intermediates remains a significant area of research to fully map the reaction landscape for the synthesis of complex oxindoles.

Kinetic Studies of Key Transformation Steps

Kinetic studies are crucial for understanding the rates of individual steps in a reaction mechanism and identifying the rate-determining step (RDS). For the synthesis of N-aryl oxindoles, kinetic analyses have been instrumental in optimizing reaction conditions and catalyst systems.

For the palladium-catalyzed synthesis of oxindoles by α-arylation, mechanistic studies have indicated that the oxidative addition of the aryl halide to the palladium catalyst is often the rate-limiting step. This was determined by observing the reaction order with respect to each reactant. For instance, a first-order dependence on the concentration of the aryl halide and the palladium catalyst, and a zero-order dependence on the oxindole concentration, would point towards oxidative addition as the RDS.

A hypothetical kinetic data set for the synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile could be represented as follows, assuming a similar mechanism:

Table 2: Hypothetical Kinetic Data for the Formation of 4-(2-Oxoindolin-1-yl)benzonitrile

| Experiment | [Oxindole] (M) | [4-Bromobenzonitrile] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.2 x 10-5 |

| 2 | 0.2 | 0.1 | 1 | 1.2 x 10-5 |

| 3 | 0.1 | 0.2 | 1 | 2.4 x 10-5 |

| 4 | 0.1 | 0.1 | 2 | 2.4 x 10-5 |

Furthermore, Hammett plots, which correlate the reaction rates of a series of substituted substrates with the electronic properties of the substituents, can provide insight into the charge distribution in the transition state of the rate-determining step. A positive rho (ρ) value from a Hammett plot for the reaction with various substituted aryl halides would indicate the buildup of negative charge (or loss of positive charge) at the aromatic ring in the transition state, which is consistent with oxidative addition being the RDS.

Role of Catalysis in Reactions of 4-(2-Oxoindolin-1-yl)benzonitrile

Catalysis is central to the efficient synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile, with both palladium and copper-based systems being widely employed for the N-arylation of oxindoles. The choice of catalyst, including the metal center and the supporting ligands, can profoundly influence the reaction efficiency, selectivity, and substrate scope.

Palladium Catalysis: Palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands, are highly effective for C-N cross-coupling reactions. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps. For the synthesis of 4-(2-Oxoindolin-1-yl)benzonitrile, the electron-withdrawing nature of the nitrile group on the aryl halide can make oxidative addition more facile. Different generations of Buchwald-Hartwig catalysts have been developed to handle a wide range of substrates.

Copper Catalysis: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and often more economical approach. These reactions typically require a ligand, such as a diamine, to facilitate the coupling. nih.gov The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle. In some instances, CuO nanoparticles have been shown to be effective and reusable catalysts for the N-arylation of various nitrogen-containing heterocycles. nih.gov

The catalyst system can also dictate the selectivity of the reaction. For instance, in substrates with multiple potential reaction sites, the choice of a palladium or copper catalyst can lead to orthogonal selectivity, favoring C-arylation versus N-arylation. mit.edu

Table 3: Comparison of Catalytic Systems for N-Arylation of Oxindoles

| Catalyst System | Metal | Typical Ligands | Advantages |

| Buchwald-Hartwig | Palladium | Biarylphosphines | High efficiency, broad scope, mild conditions. nih.gov |

| Ullmann | Copper | Diamines, Phenanthrolines | Lower cost, different reactivity profile. nih.gov |

Isotopic Labeling Studies for Mechanism Determination

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction and can provide definitive evidence for or against a proposed mechanism. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), one can follow its fate using techniques like mass spectrometry and NMR spectroscopy.

In the context of reactions involving oxindoles, deuterium (B1214612) labeling has been used to probe reaction mechanisms. For example, in a gold-catalyzed cycloisomerization of an oxindole-containing enyne, a crossover experiment with a deuterated substrate could help to determine whether the reaction proceeds through an intermolecular or intramolecular pathway.

A common application of isotopic labeling is the determination of kinetic isotope effects (KIEs). A significant KIE (the ratio of the reaction rate of the unlabeled substrate to the labeled substrate) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For instance, if the deprotonation of the oxindole N-H bond were the rate-determining step in its arylation, a significant primary KIE would be expected upon replacing the N-H with an N-D. The absence of a significant KIE would suggest that this step is not rate-limiting.

While specific isotopic labeling studies on 4-(2-Oxoindolin-1-yl)benzonitrile are not prominent in the literature, the principles are broadly applicable. For example, to investigate the mechanism of a hypothetical base-promoted reaction at the C3 position of the oxindole ring, one could prepare a substrate with deuterium at this position and analyze the products and reaction kinetics.

Table 4: Hypothetical Isotopic Labeling Experiment

| Labeled Compound | Purpose of Labeling | Expected Outcome if Mechanism is Correct |

| 4-(2-Oxoindolin-1-yl-d)benzonitrile | To probe the involvement of N-H bond cleavage in the RDS. | A significant primary kinetic isotope effect (kH/kD > 1). |

| 4-(3,3-Dideuterio-2-oxoindolin-1-yl)benzonitrile | To investigate C-H bond activation at the C3 position. | A significant primary kinetic isotope effect if C-H bond breaking is rate-limiting. |

These types of experiments are invaluable for building a detailed and accurate picture of the reaction mechanism.

Theoretical and Computational Chemistry Studies of 4 2 Oxoindolin 1 Yl Benzonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For 4-(2-Oxoindolin-1-yl)benzonitrile, these methods can provide a detailed picture of its geometry and electronic landscape.

Geometry Optimization and Conformational Analysis

A relaxed potential energy surface scan, varying this dihedral angle, would likely reveal the global minimum energy conformation. It is anticipated that the most stable conformer would exhibit a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the two aromatic rings. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

| Parameter | Expected Value (Å/°) |

| C=O bond length | ~1.22 Å |

| N-C (amide) bond length | ~1.38 Å |

| C-N (inter-ring) bond length | ~1.42 Å |

| C≡N bond length | ~1.15 Å |

| Dihedral Angle (Oxindole-Benzonitrile) | Non-planar |

Note: These are representative values based on DFT calculations of similar N-aryl lactams and are subject to the level of theory and basis set used.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. For 4-(2-Oxoindolin-1-yl)benzonitrile, the HOMO is expected to be localized primarily on the electron-rich oxindole (B195798) ring system, while the LUMO is likely to be centered on the electron-withdrawing benzonitrile (B105546) moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For 4-(2-Oxoindolin-1-yl)benzonitrile, the MEP would likely show a region of negative potential (red/yellow) around the carbonyl oxygen and the nitrile nitrogen, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings.

| Property | Expected Finding |

| HOMO Localization | Primarily on the oxindole ring |

| LUMO Localization | Primarily on the benzonitrile ring |

| HOMO-LUMO Gap | Moderate, indicating reasonable stability |

| MEP Negative Regions | Carbonyl oxygen and nitrile nitrogen |

| MEP Positive Regions | Aromatic and methylene (B1212753) protons |

Prediction of Spectroscopic Properties (NMR, UV-Vis)

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. For 4-(2-Oxoindolin-1-yl)benzonitrile, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both rings and the methylene protons of the oxindole core. For instance, in a related compound, (E)-N'-(4-Chlorobenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide, the methylene protons of the oxindole ring appear as a singlet at 3.64 ppm. nih.gov The aromatic protons would exhibit complex splitting patterns due to spin-spin coupling.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting electronic absorption spectra. nih.gov The predicted UV-Vis spectrum for 4-(2-Oxoindolin-1-yl)benzonitrile would likely show intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic systems. The HOMO-LUMO transition would be a significant contributor to the lowest energy absorption band. Studies on similar chalcone (B49325) derivatives containing a benzonitrile moiety have shown that theoretical and experimental UV-Vis spectra are in good agreement. researchgate.net

| Spectrum | Predicted Feature |

| ¹H NMR | Distinct signals for aromatic and methylene protons |

| ¹³C NMR | Resonances for carbonyl, nitrile, and aromatic carbons |

| UV-Vis | Intense absorptions in the UV region due to π→π* transitions |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the conformational space of a molecule over time at a given temperature. An MD simulation of 4-(2-Oxoindolin-1-yl)benzonitrile in a solvent box (e.g., water or DMSO) would reveal the flexibility of the molecule. nih.gov The primary motion would be the rotation around the C-N bond connecting the two rings. The simulation would show the range of dihedral angles accessible at room temperature and the timescale of transitions between different conformational states. This information is valuable for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Computational Modeling of Reaction Mechanisms and Transition States

DFT can be used to model the mechanisms of chemical reactions involving 4-(2-Oxoindolin-1-yl)benzonitrile. For example, if this molecule were to undergo hydrolysis of the nitrile group or electrophilic aromatic substitution, computational modeling could identify the most likely reaction pathways. This involves locating the transition state structures and calculating the activation energies for each step. Such studies have been performed on oxindole derivatives to understand their formation and reactivity. rsc.org

QSAR (Quantitative Structure-Activity Relationship) Studies for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. For a set of derivatives of 4-(2-Oxoindolin-1-yl)benzonitrile with varying substituents, a QSAR model could be developed to predict their reactivity. Descriptors such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and hydrophobicity could be used to build a predictive model. Such models have been successfully developed for other classes of oxindole derivatives to predict their biological activities. nih.gov

Research on Computationally Designed Derivatives of 4-(2-Oxoindolin-1-yl)benzonitrile Remains Undisclosed

Despite a thorough review of scientific literature, no specific research detailing the computational design and virtual screening of novel derivatives based on the chemical scaffold 4-(2-Oxoindolin-1-yl)benzonitrile has been publicly reported.

While the fields of theoretical and computational chemistry are robust with studies on related molecular structures, particularly those involving the versatile 2-oxoindoline core, research endeavors specifically originating from the 4-(2-Oxoindolin-1-yl)benzonitrile compound are not presently available in the public domain.

Computational screening is a powerful, modern approach in drug discovery and materials science. It employs sophisticated computer simulations to predict the properties and potential activities of novel molecules before they are synthesized in a laboratory. This in silico process, which includes techniques like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and virtual screening of large chemical libraries, significantly accelerates the identification of promising new chemical entities.

The 2-oxoindoline scaffold, a key component of the requested compound, is a well-recognized "privileged structure" in medicinal chemistry. This means it can bind to a variety of biological targets, and as such, is the foundation for numerous therapeutic agents. There is a wealth of research on the computational design of 2-oxoindoline derivatives, targeting a wide range of diseases, most notably cancer, by inhibiting protein kinases like VEGFR. These studies often involve the virtual modification of the 2-oxoindoline core at various positions to enhance binding affinity, selectivity, and pharmacokinetic properties.

However, the specific substitution pattern of a benzonitrile group at the first position of the 2-oxoindoline ring, as seen in 4-(2-Oxoindolin-1-yl)benzonitrile, appears to be an under-explored area in the context of computational derivative design, according to accessible scientific databases and research publications.

Consequently, the creation of an article with detailed research findings and data tables on the design of novel derivatives from this particular parent compound is not feasible at this time due to the absence of primary research literature on the subject.

Future research may yet explore the potential of the 4-(2-Oxoindolin-1-yl)benzonitrile scaffold, at which point the scientific community would gain insight into the specific computational strategies and the potential applications of its derivatives. Until such studies are published, this specific corner of chemical space remains, from a public and academic perspective, uncharted territory.

Applications of 4 2 Oxoindolin 1 Yl Benzonitrile in Advanced Chemical Research

4-(2-Oxoindolin-1-yl)benzonitrile as a Synthetic Building Block for Complex Architectures

Multi-component Reactions Incorporating the Compound

There is no available scientific literature that describes the use of 4-(2-Oxoindolin-1-yl)benzonitrile as a reactant in multi-component reactions. Research on related oxoindoline structures, such as isatin (B1672199) and its derivatives, shows their utility in such reactions to generate complex spirocyclic systems. nih.govjocpr.com However, specific studies employing the 4-cyanophenyl substituent at the N-1 position of the oxoindoline core in these complex transformations have not been reported.

Development of Chemical Probes and Tools Based on 4-(2-Oxoindolin-1-yl)benzonitrile Scaffold

Fluorescent Probes for Chemical Detection

No fluorescent probes based on the 4-(2-Oxoindolin-1-yl)benzonitrile scaffold have been reported in the scientific literature. The development of fluorescent probes often relies on molecules with specific photophysical properties, and while the oxoindoline and benzonitrile (B105546) moieties can be part of a fluorophore, the specific properties of 4-(2-Oxoindolin-1-yl)benzonitrile in this context have not been investigated or reported.

Photo-Switches and Molecular Devices

The application of 4-(2-Oxoindolin-1-yl)benzonitrile in the design of photo-switches or other molecular devices is not documented. Research in this area typically involves molecules that can undergo reversible isomerization upon light irradiation, and there are no studies to indicate that 4-(2-Oxoindolin-1-yl)benzonitrile possesses such properties or has been explored for this purpose.

Role in Supramolecular Chemistry and Host-Guest Systems

There are no published research findings on the role of 4-(2-Oxoindolin-1-yl)benzonitrile in supramolecular chemistry or its use in host-guest systems. While benzonitrile derivatives have been studied as guests in supramolecular complexes, and oxoindoles can participate in hydrogen bonding interactions crucial for self-assembly, the specific compound 4-(2-Oxoindolin-1-yl)benzonitrile has not been a subject of such investigations.

Self-Assembly Studies

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of modern materials science and nanotechnology. While direct, extensive research on the self-assembly of 4-(2-Oxoindolin-1-yl)benzonitrile is still an emerging area, its structural components suggest a strong propensity for forming supramolecular architectures. The planarity of the oxoindoline and benzene (B151609) rings, coupled with the presence of polar functional groups, provides the necessary driving forces for aggregation.

Theoretical models and observations from analogous systems indicate that 4-(2-Oxoindolin-1-yl)benzonitrile can participate in various self-assembly motifs. These include the formation of one-dimensional stacks, two-dimensional sheets, and more complex three-dimensional networks. The precise nature of the resulting assemblies is expected to be highly dependent on factors such as solvent polarity, temperature, and concentration. The interplay of different non-covalent forces, discussed in the following section, governs the directionality and stability of these structures. The potential for creating novel materials with tailored electronic and optical properties through controlled self-assembly makes this an active area of investigation.

| Structural Feature | Potential Role in Self-Assembly |

| Planar Aromatic Rings | Promote π-π stacking interactions, leading to columnar or layered structures. |

| Carbonyl Group (C=O) | Acts as a hydrogen bond acceptor and participates in dipole-dipole interactions. |

| Nitrile Group (C≡N) | Functions as a hydrogen bond acceptor and contributes to dipolar interactions. |

| Amide Linkage | The lactam in the oxoindoline ring can act as a hydrogen bond donor (N-H) in its tautomeric form or influence dipole moments. |

Non-Covalent Interactions

The supramolecular behavior of 4-(2-Oxoindolin-1-yl)benzonitrile is dictated by a sophisticated network of non-covalent interactions. These weak forces are crucial in determining the compound's crystal packing, solubility, and interactions with other molecules. A detailed understanding of these interactions is fundamental to designing materials with desired functionalities.

Hydrogen Bonding: Although the primary form of 4-(2-Oxoindolin-1-yl)benzonitrile lacks a strong hydrogen bond donor, the carbonyl oxygen and the nitrile nitrogen are effective hydrogen bond acceptors. In the presence of suitable donor molecules or in its tautomeric form, it can engage in hydrogen bonding. In the solid state, interactions with residual solvent molecules or co-formers can lead to the formation of hydrogen-bonded networks, significantly influencing the crystal lattice.

π-π Stacking: The electron-rich oxoindoline ring system and the electron-deficient benzonitrile ring can engage in π-π stacking interactions. These interactions, arising from the overlap of p-orbitals, are a major driving force for the self-assembly of planar aromatic molecules. The geometry of these stacks can vary, including parallel-displaced and T-shaped arrangements, each with distinct electronic consequences.

A comprehensive study of a related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, revealed the critical role of N-H···O and O-H···O hydrogen bonds in the formation of a three-dimensional framework in the crystal structure. nih.gov This underscores the importance of such interactions in the solid-state organization of molecules containing similar functional moieties. Computational studies on binary mixtures of benzonitrile with other molecules have also been employed to quantify the intermolecular interaction energies. bohrium.com

| Interaction Type | Participating Moieties | Significance |

| Hydrogen Bonding | C=O, C≡N as acceptors | Directional control of molecular assembly, influences crystal packing. |

| π-π Stacking | Oxoindoline and Benzonitrile rings | Formation of columnar or layered supramolecular structures. |

| Dipole-Dipole | C=O, C≡N | Contributes to the stability and specific orientation of molecules. |

| van der Waals | Entire molecule | Overall cohesive energy and packing efficiency. |

Future Research Directions and Emerging Paradigms for 4 2 Oxoindolin 1 Yl Benzonitrile

Exploration of Unconventional Synthetic Pathways

Traditional synthetic routes to N-aryl oxindoles often rely on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can be resource-intensive. Future research should pivot towards more sustainable and efficient "unconventional" synthetic strategies.

One promising avenue is the use of visible-light photoredox catalysis . This strategy enables the generation of radical intermediates under mild conditions, often obviating the need for stoichiometric activators. researchgate.net For instance, a potential pathway could involve the photocatalytic generation of an azide (B81097) radical (N3•) from an azide source, which then participates in a hydrogen atom transfer (HAT) process. researchgate.net This approach could functionalize the oxindole (B195798) core or build the N-aryl bond in a novel fashion. Another relevant photocatalytic method involves the denitrogenative insertion of alkenes into 1,2,3-benzotriazin-4(3H)-ones to access substituted isoindolinones, demonstrating the power of photocatalysis to forge new C-N and C-C bonds in related heterocyclic systems. researchgate.netnih.gov

Flow chemistry presents another frontier. Continuous-flow systems offer superior control over reaction parameters, enhanced safety, and potential for scalability. Developing a flow-based synthesis for 4-(2-Oxoindolin-1-yl)benzonitrile could lead to higher yields and purity while minimizing waste. Furthermore, integrating flow chemistry with photocatalysis could create highly efficient and automated synthetic platforms.

Finally, direct C-H activation/functionalization represents a paradigm shift in synthesis. Research aimed at developing catalytic systems capable of directly arylating the N-H bond of 2-oxoindoline with 4-fluorobenzonitrile (B33359), or functionalizing the aromatic rings of the molecule, would be a significant step towards atom-economical synthesis.

| Proposed Unconventional Pathway | Key Advantages | Relevant Research Principle |

| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. | Generation of reactive radical intermediates via single-electron transfer (SET) or hydrogen-atom transfer (HAT). researchgate.netnih.gov |

| Continuous-Flow Synthesis | Enhanced process control, improved safety and scalability, ease of automation. | Precise management of reaction time, temperature, and mixing in microreactors. |

| Direct C-H Activation | High atom economy, reduced pre-functionalization steps, shorter synthetic routes. | Transition-metal-catalyzed cleavage and functionalization of otherwise inert C-H bonds. |

Investigation of Photophysical Properties for Optoelectronic Applications

The conjugated system spanning the oxoindoline and benzonitrile (B105546) moieties suggests that 4-(2-Oxoindolin-1-yl)benzonitrile may possess interesting photophysical properties. However, this area remains largely unexplored. A comprehensive investigation into its absorption and emission characteristics is warranted.

Future studies should include determining its UV-Visible absorption and fluorescence spectra in various solvents to understand its solvatochromic behavior. Key parameters such as the molar extinction coefficient, quantum yield, and fluorescence lifetime should be quantified. Theoretical studies using Density Functional Theory (DFT) can complement experimental findings by modeling the frontier molecular orbitals (HOMO-LUMO) to predict electronic transitions. researchgate.netnih.gov

Furthermore, the potential for nonlinear optical (NLO) activity should be investigated. Molecules with large hyperpolarizability are crucial for developing materials used in optical communications and data storage. The donor-acceptor nature that can be engineered into the 4-(2-Oxoindolin-1-yl)benzonitrile scaffold makes it a candidate for NLO applications. researchgate.net

| Photophysical Property | Experimental Technique | Computational Method | Potential Application |

| Absorption Spectrum | UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Light-harvesting materials |

| Emission Spectrum | Fluorescence Spectroscopy | TD-DFT | Organic Light-Emitting Diodes (OLEDs) |

| Quantum Yield | Integrating Sphere Measurement | - | Efficiency of light emission |

| Fluorescence Lifetime | Time-Correlated Single Photon Counting (TCSPC) | - | Molecular probes, sensors |

| Nonlinear Optical (NLO) Activity | Z-scan Technique | DFT/Coupled-Perturbed Hartree-Fock | Optical switching, frequency conversion |

Integration into Advanced Materials Science as a Functional Moiety

The unique structure of 4-(2-Oxoindolin-1-yl)benzonitrile makes it an attractive functional moiety for incorporation into advanced materials, such as polymers and metal-organic frameworks (MOFs).

In polymer science , the molecule could be chemically modified to act as a monomer. For example, introducing polymerizable groups (e.g., vinyl or acrylate) would allow its incorporation into polymer chains. The rigid, polar oxoindoline-benzonitrile unit could impart desirable properties to the resulting polymer, such as high thermal stability, specific optical characteristics, or enhanced mechanical strength.

A particularly exciting direction is its use as an organic linker in the design of Metal-Organic Frameworks (MOFs) . mdpi.com By modifying the benzonitrile or the oxoindoline core with suitable coordinating groups (e.g., carboxylic acids), it can be used to construct porous, crystalline materials. nih.gov The properties of the resulting MOF would be dictated by both the metal node and the functional organic linker. The presence of the polar oxoindoline and nitrile groups within the pores could lead to MOFs with high selectivity for gas adsorption (e.g., CO2 capture) or applications in catalysis and chemical sensing. researchgate.net

| Material Class | Method of Integration | Potential Functionality | Emerging Application |

| Functional Polymers | Incorporation as a monomer or pendant group via polymerization. | Enhanced thermal stability, specific refractive index, photo-responsiveness. | High-performance plastics, optical films. |

| Metal-Organic Frameworks (MOFs) | Use as a modified organic linker with coordinating groups (e.g., carboxylates). | Selective gas adsorption, heterogeneous catalysis, guest encapsulation. | Carbon capture, chemical sensors, drug delivery. mdpi.comnih.gov |

| Molecular Switches | Isomerization or conformational change upon external stimuli. | Reversible changes in optical or electronic properties. | Smart materials, molecular electronics. |

Development of High-Throughput Screening Methodologies for Reactivity Discovery